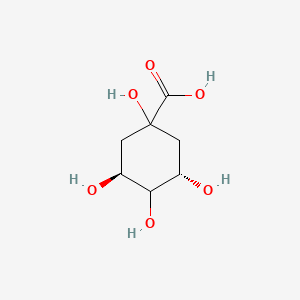

(+)-Quinic acid

Vue d'ensemble

Description

(+)-Quinic acid is a naturally occurring cyclitol, a type of cyclic polyol, which is found in many plants. It is a key intermediate in the biosynthesis of aromatic compounds and is commonly found in coffee beans, fruits, and vegetables. This compound is known for its role in the shikimic acid pathway, which is essential for the biosynthesis of many aromatic metabolites in plants and microorganisms.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: (+)-Quinic acid can be synthesized through various methods, including the reduction of quinic acid lactone and the hydrolysis of chlorogenic acid. One common synthetic route involves the catalytic hydrogenation of quinic acid lactone in the presence of a palladium catalyst under mild conditions.

Industrial Production Methods: Industrial production of this compound typically involves the extraction from natural sources such as coffee beans and certain fruits. The extraction process includes steps like solvent extraction, crystallization, and purification to obtain high-purity this compound.

Analyse Des Réactions Chimiques

Types of Reactions: (+)-Quinic acid undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to produce quinic acid derivatives.

Reduction: Reduction of quinic acid lactone yields this compound.

Substitution: Various substitution reactions can occur on the hydroxyl groups of this compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Reagents such as acyl chlorides and alkyl halides are used for substitution reactions.

Major Products Formed:

Oxidation: Quinic acid derivatives.

Reduction: this compound.

Substitution: Ester and ether derivatives of quinic acid.

Applications De Recherche Scientifique

Anti-Inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of (+)-quinic acid and its derivatives. For instance, synthesized quinic acid derivatives have shown significant efficacy in inhibiting the nuclear factor kappa B (NF-kB) pathway, which is crucial in inflammatory responses. These compounds demonstrated effectiveness in reducing leukocyte adhesion and cytokine levels associated with inflammatory diseases such as rheumatoid arthritis and acute respiratory distress syndrome (ARDS) .

Antioxidant Activity

This compound exhibits notable antioxidant properties, contributing to its potential therapeutic applications. It has been shown to enhance the synthesis of tryptophan and nicotinamide through gut microbiota interactions, leading to improved DNA repair mechanisms and reduced oxidative stress . Additionally, its derivatives have demonstrated stronger antioxidant activities compared to standard antioxidants like ascorbic acid .

Antidiabetic Effects

Research indicates that this compound enhances insulin secretion by modulating intracellular calcium homeostasis in pancreatic beta-cells. This effect is achieved through the mobilization of calcium from intracellular stores and an increase in mitochondrial calcium levels, thereby improving glucose tolerance . Such mechanisms suggest its potential use in diabetes management.

Antimicrobial Properties

This compound has shown significant antibacterial activity against pathogens such as Staphylococcus aureus. It affects cellular functions by decreasing intracellular pH and ATP concentrations while interacting directly with bacterial DNA, indicating a multifaceted mechanism of action against microbial infections .

Neuroprotective Effects

Studies have established that this compound can mitigate neuroinflammation associated with high-fat diets, which are linked to neurodegenerative diseases like Alzheimer's disease. It achieves this by inhibiting key inflammatory signaling pathways (e.g., DR3/IKK/NF-kB) and improving gut microbiota composition . Furthermore, it has shown promise in enhancing cell viability under oxidative stress conditions in neuronal cell lines .

Potential Applications in Cancer Therapy

The anti-cancer potential of this compound is being explored through its ability to induce apoptosis in cancer cells and inhibit tumor growth via modulation of various signaling pathways . Its derivatives have been studied for their ability to bind transferrin receptors on cancer cells, presenting a novel avenue for targeted cancer therapies .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of (+)-quinic acid involves its role in the shikimic acid pathway. It acts as an intermediate in the biosynthesis of aromatic compounds, which are essential for various biological functions. The molecular targets and pathways involved include enzymes such as shikimate dehydrogenase and chorismate synthase, which catalyze key steps in the pathway.

Comparaison Avec Des Composés Similaires

Shikimic Acid: Another key intermediate in the shikimic acid pathway, similar in structure and function to (+)-quinic acid.

Chlorogenic Acid: An ester of caffeic acid and quinic acid, known for its antioxidant properties.

Gallic Acid: A phenolic acid with antioxidant properties, structurally different but functionally similar in some aspects.

Uniqueness of this compound: this compound is unique due to its role as a central intermediate in the shikimic acid pathway, which is essential for the biosynthesis of many aromatic compounds. Its presence in various natural sources and its potential health benefits make it a compound of significant interest in scientific research.

Activité Biologique

(+)-Quinic acid (QA) is a naturally occurring compound found in various plants, notably in the coffee plant (Coffea arabica), and has garnered attention for its diverse biological activities. This article reviews the pharmacological properties of QA, highlighting its antioxidant, antidiabetic, anticancer, antimicrobial, and neuroprotective effects based on recent research findings.

Overview of Biological Activities

Quinic acid exhibits a range of biological activities that contribute to its therapeutic potential. Key activities include:

- Antioxidant Activity : QA acts as a potent antioxidant, mitigating oxidative stress by scavenging free radicals and enhancing cellular defense mechanisms.

- Antidiabetic Effects : It stimulates insulin secretion and improves glucose tolerance through modulation of intracellular calcium levels and enhancement of mitochondrial function.

- Antimicrobial Properties : QA demonstrates significant antibacterial activity against various pathogens, including Staphylococcus aureus.

- Neuroprotective Effects : It protects against neuroinflammation and oxidative stress, potentially offering therapeutic benefits for neurodegenerative diseases.

- Antioxidant Mechanism :

- Antidiabetic Mechanism :

- Antimicrobial Mechanism :

- Neuroprotective Mechanism :

Antioxidant Activity

A study demonstrated that QA significantly decreased oxidative stress markers in high-fat diet (HFD) mice, suggesting its potential role as a natural antioxidant in preventing oxidative damage associated with metabolic disorders .

Antidiabetic Effects

In a controlled experiment with C57BL/6N mice, chronic infusion of QA improved glucose tolerance and stimulated insulin secretion from pancreatic islets. The study highlighted the compound's ability to enhance mitochondrial respiration linked to insulin release .

Antimicrobial Properties

Research comparing the effects of QA and shikimic acid revealed that QA effectively reduced the viability of S. aureus biofilms, indicating its potential as an antimicrobial agent against biofilm-associated infections .

Neuroprotective Effects

In another study focusing on neuroinflammation-induced behavior impairment, QA administration restored cognitive functions by inhibiting pro-inflammatory signaling pathways in the hippocampus .

Data Summary

Propriétés

IUPAC Name |

(3R,5R)-1,3,4,5-tetrahydroxycyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O6/c8-3-1-7(13,6(11)12)2-4(9)5(3)10/h3-5,8-10,13H,1-2H2,(H,11,12)/t3-,4-,5?,7?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAWZDTNXLSGCEK-LNVDRNJUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(CC1(C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](C([C@@H](CC1(C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70998288 | |

| Record name | (-)-Quinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70998288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Merck Index] White powder; [Sigma-Aldrich MSDS] | |

| Record name | Quinic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20519 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

77-95-2, 36413-60-2 | |

| Record name | Quinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077952 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | quinic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1115 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (-)-Quinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70998288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,4,5-tetrahydroxycyclohexanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.976 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/058C04BGYI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.